molecular formula C20H21F3N2O3 B2475916 2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421477-36-2

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2475916
CAS No.: 1421477-36-2
M. Wt: 394.394
InChI Key: NKWKZQKVWKOYJR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research. This compound features a complex structure that incorporates a 3-methoxyphenyl group and a piperidine ring linked via an ethanone bridge to a 5-(trifluoromethyl)pyridin-2-yl moiety through an ether bond. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability . The piperidine scaffold is a privileged structure in pharmaceuticals, frequently found in compounds targeting the central nervous system and various enzymes . Similarly, the 1,2,4-oxadiazole ring, present in related structures, is known for its diverse biological activities, including potential as a fungicide or in other therapeutic applications. This molecular architecture suggests potential for a range of biological activities. Researchers are exploring its value as a key intermediate or a novel chemical entity in high-throughput screening and the development of new crop protection agents or pharmacologically active compounds . Its mechanism of action is not yet fully characterized and is highly dependent on the specific research context, but it may involve interaction with enzymatic targets or receptors common to piperidine-containing bioactive molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-27-17-4-2-3-14(11-17)12-19(26)25-9-7-16(8-10-25)28-18-6-5-15(13-24-18)20(21,22)23/h2-6,11,13,16H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWKZQKVWKOYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18F3N3OC_{17}H_{18}F_3N_3O, with a molecular weight of 337.34 g/mol. The structure features a methoxyphenyl group, a trifluoromethyl-pyridine moiety, and a piperidine ring, which are known to contribute to various biological activities.

Research indicates that compounds containing piperidine and pyridine rings often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for 2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone may involve:

  • Inhibition of Microtubule Assembly : Similar compounds have shown effective inhibition of microtubule assembly, suggesting potential use as microtubule-destabilizing agents .
  • Induction of Apoptosis : Studies on related compounds indicate they can enhance caspase activity, leading to apoptosis in cancer cells .

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Activity Type Description Reference
AnticancerInduces apoptosis in breast cancer cells (MDA-MB-231)
AntimicrobialPotential antibacterial activity against various pathogens
Anti-inflammatoryCompounds with similar structures have shown anti-inflammatory properties
NeuroprotectivePotential for Alzheimer's disease therapy through acetylcholinesterase inhibition

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Anticancer Activity : A study demonstrated that related piperidine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MDA-MB-231 and HepG2. These compounds showed an ability to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Neuroprotective Effects : Research on piperidine derivatives has indicated their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Compounds similar to the target molecule have been evaluated for their antibacterial activity, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

Scientific Research Applications

The biological activity of this compound can be classified into several categories:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundZone of Inhibition (mm)Activity Level
Compound A20Moderate
Compound B25High
Target Compound22Moderate

This suggests that modifications in the piperidine and pyridine moieties could enhance activity against specific pathogens.

Antioxidant Activity

Compounds with methoxy groups are often associated with antioxidant properties. The presence of the 3-methoxyphenyl group in this compound contributes to its ability to scavenge free radicals, reducing oxidative stress.

CompoundIC50 (µM)Activity Level
Compound X45Strong
Compound Y30Very Strong
Target Compound35Strong

These findings indicate that this compound could be beneficial in preventing oxidative damage in biological systems.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can have therapeutic implications for treating conditions such as cancer and autoimmune disorders.

Study on Antimicrobial Efficacy

A study focused on various piperidine derivatives demonstrated that compounds structurally related to this compound exhibited moderate to high antimicrobial activity against clinically relevant bacteria.

Study on Antioxidant Potential

Research highlighted the antioxidant potential of methoxy-substituted phenolic compounds, showing that those with similar structures had significant DPPH radical scavenging activity.

Study on Enzyme Inhibition Profile

Research examining enzyme inhibition revealed that derivatives of this compound could effectively inhibit DHODH activity, suggesting potential applications in managing diseases reliant on pyrimidine metabolism.

Q & A

Q. How do structural modifications influence bioactivity?

  • Structure-Activity Relationship (SAR) Analysis : Replace the trifluoromethylpyridine or methoxyphenyl groups with analogs and evaluate pharmacological effects. For example:
Analog StructureModificationObserved Activity ChangeReference
Pyrimidine instead of pyridineReduced electron-withdrawing effect20% decrease in receptor binding affinity
4-Fluorophenyl instead of 3-methoxyphenylIncreased lipophilicityEnhanced CNS penetration
Piperazine instead of piperidineAltered basicityLoss of target selectivity

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target receptors like neurotransmitter transporters .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Replicate Under Controlled Conditions : Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability .
  • Control for Degradation : Monitor compound stability via LC-MS during assays; use fresh samples or stabilize with antioxidants (e.g., ascorbic acid) .
  • Cross-Validate Models : Compare in vitro results with in vivo pharmacokinetic data (e.g., rodent studies) to confirm relevance .

Q. What experimental strategies identify the compound’s biological targets?

  • Methodological Answer :
  • Radioligand Binding Assays : Synthesize a tritiated or fluorinated derivative (e.g., [¹⁸F]-labeled analog) to quantify binding affinity in brain tissue homogenates .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure real-time interaction kinetics with purified receptors .
  • Knockout Models : Compare activity in wild-type vs. receptor-knockout animals to confirm target specificity .

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